

Spectroscopic and Synthetic Profile of Butylcycloheptylprodigiosin: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Butylcycloheptylprodigiosin**

Cat. No.: **B12318440**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data and synthetic methodologies for **Butylcycloheptylprodigiosin**. The prodigiosin family of natural products is known for a range of biological activities, including immunosuppressive and anticancer effects, making synthetic analogues like **Butylcycloheptylprodigiosin** of significant interest in medicinal chemistry and drug development.^[1] This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its synthesis, and addresses the scientific debate surrounding its structural assignment.

Spectroscopic Data

The following tables summarize the key spectroscopic data for synthetic **Butylcycloheptylprodigiosin**, primarily based on the comprehensive analysis reported by Moody and Rees (2013). This data is crucial for the unambiguous identification and characterization of the molecule.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, CDCl₃) Data for Synthetic **Butylcycloheptylprodigiosin**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.81 – 7.56	s	1H		
6.46 – 6.39	t	1.9	1H	
6.24 – 6.16	dd	2.6, 1.5	1H	
2.69 – 2.58	m	1H		
2.50 – 2.34	m	2H		
1.79 – 1.59	m	4H		
1.53 – 1.36	m	2H		
1.34 – 1.23	m	7H		
0.92 – 0.85	m	6H		
0.76 – 0.63	tdd	14.0, 9.4, 6.1	1H	
0.56 – 0.44	dt	12.8, 10.8	1H	
-1.80 – -2.05	m	1H		

Source: Moody and Rees, 2013[2]

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (125 MHz, CDCl₃) Data for Synthetic **Butylcycloheptylprodigiosin**

Chemical Shift (δ) ppm

132.54

130.02

114.64

111.67

41.73

41.25

33.78

32.55

32.25

30.02

29.79

29.38

27.73

26.71

22.74

14.19

Source: Moody and Rees, 2013[2]

Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for a Key Synthetic Intermediate

Ionization Mode	Calculated m/z	Found m/z	Formula
ESI	234.2216	234.2218	$C_{16}H_{28}N$ [M+H] ⁺

Source: Moody and Rees, 2013[2]

Experimental Protocols

The synthesis of **Butylcycloheptylprodigiosin** has been approached through various routes. A concise total synthesis was described by Reeves in 2007, achieving a 23% overall yield in five steps.[1][3] Another synthetic approach, which also led to a debate about the compound's natural existence, was detailed by Moody and Rees in 2013.[2][4] The following is a summary of a key synthetic step from the latter's work.

Synthesis of ortho-Butylcycloheptylprodigiosin (BCHP)

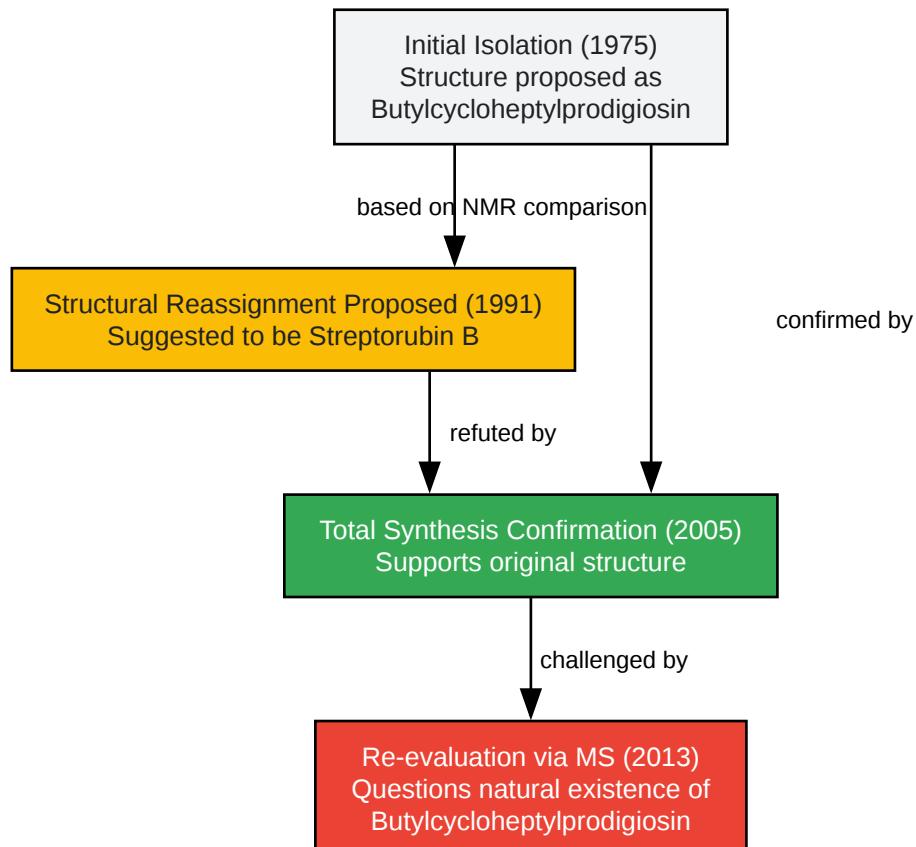
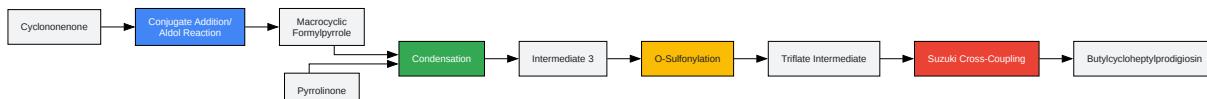
A solution of pyrrole 14 (7.5 mg, 0.34 mmol) and bispyrrole aldehyde 8 (12 mg, 1.2 eq) in methanol (1 mL) is cooled to 0°C. To this, dry HCl in methanol (1 M, 34 µL, 1 eq), freshly prepared from acetyl chloride and methanol, is added. The solution immediately turns a deep red color and is stirred for 1 hour and 15 minutes. A suspension of sodium methoxide (36 mg) in methanol (0.66 mL) is then added, causing the solution to turn dark orange. The reaction progress is monitored by LCMS. After 1 hour, the solution is poured into ether (10 mL), washed with brine (5 mL), and dried over sodium sulfate.[2]

Spectroscopic Analysis

Proton-decoupled ^{13}C -NMR spectra were recorded on a Bruker Advance III 500 spectrometer at 125 MHz. Chemical shifts are reported in parts per million (ppm) using the solvent peak (CDCl_3 at 77.00 ppm) as an internal standard. Mass spectral data were obtained on an Agilent 6210 Time-of-Flight LC/MS and a Waters GC-TOF Premier High Resolution Time of Flight MS with an electron ionization (EI) source.[2]

Synthetic Workflow and Structural Considerations

The synthesis of **Butylcycloheptylprodigiosin** is a multi-step process. The following diagram illustrates a generalized synthetic workflow.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Elimination of Butylcycloheptylprodigiosin as a Known Natural Product Inspired by an Evolutionary Hypothesis for Cyclic Prodigiosin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elimination of butylcycloheptylprodigiosin as a known natural product inspired by an evolutionary hypothesis for cyclic prodigiosin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Butylcycloheptylprodigiosin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12318440#spectroscopic-data-nmr-ms-of-synthetic-butylcycloheptylprodigiosin>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com